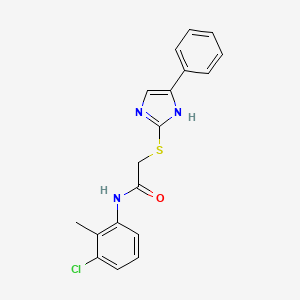

![molecular formula C23H23N3O5S2 B2357534 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 877655-90-8](/img/structure/B2357534.png)

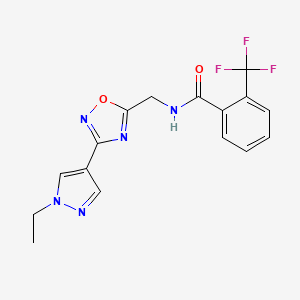

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include a thieno[3,2-d]pyrimidin-4-one moiety, which is a type of heterocyclic compound that has been studied for various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidin-4-one moiety would likely contribute significantly to the compound’s overall shape and electronic properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple methoxy groups could increase its lipophilicity, potentially affecting its solubility and permeability .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity : The compound has served as a key intermediate in the synthesis of diverse heterocyclic compounds. For instance, it has been used in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, its derivatives have shown antimicrobial properties, indicating its potential as a starting material for the development of new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Pharmacological Applications : Research has also explored the use of derivatives of this compound in the development of radioligands for imaging with positron emission tomography (PET), specifically targeting the translocator protein (18 kDa). This application underscores the compound's relevance in neuropharmacology and diagnostic imaging (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008). Furthermore, the compound's derivatives have been investigated for their cytotoxic activities against cancer cell lines, highlighting its potential contribution to anticancer drug development (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Antitumor and Antimicrobial Activities : Several studies have synthesized thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives to evaluate their antitumor activities. These compounds displayed potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines, indicating the compound's utility in the development of new antitumor agents (Hafez & El-Gazzar, 2017). Additionally, derivatives have been used to develop insecticides with significant activity against agricultural pests, further demonstrating the compound's versatility in scientific research and potential applications in agrochemical development (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Mécanisme D'action

Orientations Futures

The study of thieno[3,2-d]pyrimidin-4-one derivatives and related compounds is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery . Further studies could explore the synthesis, characterization, and biological testing of this compound and its derivatives.

Propriétés

IUPAC Name |

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S2/c1-29-16-7-4-14(5-8-16)24-20(27)13-33-23-25-17-10-11-32-21(17)22(28)26(23)15-6-9-18(30-2)19(12-15)31-3/h4-9,12H,10-11,13H2,1-3H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLXDUJPYXRWER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2357452.png)

![1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357463.png)

![N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2357464.png)

![1-(4-Butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea](/img/structure/B2357465.png)

![2-cyclopentyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2357466.png)

![1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357468.png)

![N-{2-[(carbamoylmethyl)sulfanyl]phenyl}-5,6-dichloropyridine-3-carboxamide](/img/structure/B2357473.png)